An In-depth Technical Guide to 4-amino-N-(2-piperidinoethyl)benzenecarboxamide
An In-depth Technical Guide to 4-amino-N-(2-piperidinoethyl)benzenecarboxamide
Introduction
This technical guide provides a comprehensive overview of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide, a chemical entity of significant interest in medicinal chemistry and drug development. While direct experimental data on this specific molecule is limited in publicly accessible literature, its close structural analogy to the well-known Class IA antiarrhythmic agent, Procainamide, allows for a robust, data-driven exploration of its probable physicochemical properties, synthesis, and biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this compound and its derivatives.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the predicted and known properties of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide and its parent compound, Procainamide.
| Property | 4-amino-N-(2-piperidinoethyl)benzenecarboxamide (Predicted) | Procainamide (Reference) |
| IUPAC Name | 4-amino-N-(2-(piperidin-1-yl)ethyl)benzamide | 4-amino-N-(2-diethylaminoethyl)benzamide[1] |
| Molecular Formula | C14H21N3O | C13H21N3O[1] |
| Molecular Weight | 247.34 g/mol | 235.33 g/mol [2] |
| Topological Polar Surface Area | 58.4 Ų | 58.4 Ų[2] |
| Hydrogen Bond Donors | 2 | 2[2] |
| Hydrogen Bond Acceptors | 3 | 3[2] |
| Rotatable Bond Count | 4 | 5 |
| Complexity | 249 | 221[2] |
Synthesis
A plausible synthetic route for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide can be designed based on established methods for the synthesis of Procainamide and its analogs. A common approach involves the acylation of an appropriate amine with a substituted benzoyl chloride.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.
Experimental Protocol
Step 1: Synthesis of N-(2-(piperidin-1-yl)ethyl)-4-nitrobenzamide (Intermediate)
-
In a round-bottom flask, dissolve 2-(piperidin-1-yl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent to the cooled amine solution with constant stirring. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the intermediate by column chromatography or recrystallization.
Step 2: Synthesis of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide (Final Product)
-
Dissolve the purified intermediate, N-(2-(piperidin-1-yl)ethyl)-4-nitrobenzamide, in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on activated carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Mechanism of Action
Drawing parallels from Procainamide, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is anticipated to function as a Class IA antiarrhythmic agent. The primary mechanism of action for this class of drugs is the blockade of voltage-gated sodium channels in cardiomyocytes.
By binding to the open or inactivated state of the fast sodium channels, these agents slow the rate of rise of the action potential (Phase 0), thereby decreasing the conduction velocity in the atria, ventricles, and His-Purkinje system.[3][4][5] This also prolongs the effective refractory period. Additionally, Class IA agents, including Procainamide, are known to inhibit the IKr rectifier K+ current, which contributes to the prolongation of the action potential duration.[1]
Caption: Predicted mechanism of action for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide.
Potential Therapeutic Applications
Given its structural similarity to Procainamide, 4-amino-N-(2-piperidinoethyl)benzenecarboxamide is a candidate for the management of cardiac arrhythmias. Procainamide is indicated for the treatment of ventricular arrhythmias, supraventricular arrhythmias, atrial flutter, and atrial fibrillation.[3] It is reasonable to hypothesize that the piperidino-analog would exhibit a similar spectrum of activity. The substitution of the diethylamino group with a piperidino moiety may alter the compound's lipophilicity, protein binding, and metabolic stability, potentially leading to a modified pharmacokinetic and pharmacodynamic profile.
Safety and Toxicity
The safety and toxicity profile of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide has not been established. However, potential adverse effects can be inferred from those of Procainamide.
Potential Adverse Effects based on Procainamide:
-
Cardiovascular: Proarrhythmic effects, hypotension, and QRS/QT interval prolongation.[4]
-
Hematological: Agranulocytosis, bone marrow depression, and neutropenia.[5]
-
Immunological: Development of a positive antinuclear antibody (ANA) titer, which can lead to a lupus-like syndrome with prolonged use.[5]
It is imperative that comprehensive toxicological studies, including in vitro cytotoxicity assays and in vivo animal studies, be conducted to determine the safety profile of 4-amino-N-(2-piperidinoethyl)benzenecarboxamide before any consideration for clinical development.
Metabolism
Procainamide is primarily metabolized in the liver via acetylation to N-acetylprocainamide (NAPA), a metabolite that also possesses antiarrhythmic activity, predominantly as a Class III agent.[1][5] The rate of acetylation is subject to genetic polymorphism.[1] It is plausible that 4-amino-N-(2-piperidinoethyl)benzenecarboxamide would also undergo hepatic metabolism, although the specific pathways and metabolites would require experimental determination.
Conclusion
4-amino-N-(2-piperidinoethyl)benzenecarboxamide represents an intriguing analog of the established antiarrhythmic drug Procainamide. While a lack of direct experimental data necessitates a predictive approach to understanding its properties and function, the foundational knowledge of Procainamide provides a strong basis for future research. The synthesis of this compound is feasible through standard organic chemistry techniques, and its biological activity is likely to be centered on the modulation of cardiac ion channels. Further investigation into its pharmacology, pharmacokinetics, and safety is warranted to fully elucidate its therapeutic potential.
References
-
Richards, D. M., & Heel, R. C. (1985). Procainamide: A review of its pharmacological properties and therapeutic use. Drugs, 29(5), 337-369. [Link]
-
Wikipedia contributors. (2023, December 29). Procainamide. In Wikipedia, The Free Encyclopedia. [Link]
-
WikEM. (2019, November 28). Procainamide. [Link]
-
Drugs.com. (2023, October 27). Procainamide Monograph for Professionals. [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)piperidine-1-carboximidamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-(2-Amino-2-oxoethyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ProACLS. (n.d.). Procainamide | Free ACLS Online Training Video. [Link]
-
PubChem. (n.d.). 4-amino-N-[2-(diethylamino)ethyl]benzamide;piperidine-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). US7858399B2 - Synthesis and application of procainamide analogs for use in an immunoassay.
- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
SupraBank. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide. [Link]
